molecular formula C19H22N2 B1212513 Depramine CAS No. 303-54-8

Depramine

Cat. No.: B1212513
CAS No.: 303-54-8
M. Wt: 278.4 g/mol
InChI Key: AFBYHZACPPSJKD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Depramine, also known as Desipramine, is a tricyclic antidepressant (TCA) that primarily targets the norepinephrine transporter . It selectively blocks the reuptake of norepinephrine (noradrenaline) from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine . Additionally, this compound inhibits acetylcholinesterase, Mg2±ATPase, and Na+/K+ ATPase activity .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of norepinephrine at the noradrenergic nerve endings in the central nervous system . This inhibition increases the synaptic concentration of norepinephrine, leading to enhanced neurotransmission . This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, enhancing neurotransmission . This leads to an overall increase in serotonergic neurotransmission, which is thought to contribute to the antidepressant effects of TCAs .

Pharmacokinetics

This compound is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The 2-hydroxylation metabolic pathway of this compound is under genetic control . The systemic availability for this compound is increased in individuals with poor metabolism . The intrinsic clearance of this compound is reduced 4-fold in individuals with poor metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of norepinephrine and serotonin neurotransmission . This leads to a positive effect on mood in depressed individuals . This compound also exerts less anticholinergic and sedative side effects compared to tertiary amine TCAs, such as amitriptyline and clomipramine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Stressful life experiences, especially those occurring early in life, can impact brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . Peripheral and central dopamine systems are sensitive to environmental stress, such as a high-fat diet, suggesting a basis of covariance of peripheral and central actions of dopaminergic agents .

Chemical Reactions Analysis

Types of Reactions

Depramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a reference compound in analytical chemistry for studying tricyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter systems and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating depression and other neurological disorders.

    Industry: Utilized in research and development for new antidepressant drugs.

Comparison with Similar Compounds

Depramine is structurally and functionally similar to other tricyclic antidepressants such as imipramine and desipramine. it is unique in its specific inhibition of acetylcholinesterase and magnesium ion-adenosine triphosphatase activity . Similar compounds include:

This compound’s unique pharmacological profile makes it a valuable compound for research despite its lack of commercial availability.

Properties

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYHZACPPSJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1])
Record name Depramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90184388
Record name Depramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-54-8
Record name Depramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Depramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Depramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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